molecular formula C19H15BrN4OS B2586584 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111965-96-8

3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2586584
M. Wt: 427.32
InChI Key: WOHUOQVLVKFXHP-UHFFFAOYSA-N
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Description

The compound “3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a p-tolyl group, an imidazole ring, a thioether linkage, and an oxadiazole ring. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and heterocycles. The bromophenyl and p-tolyl groups are likely to contribute to the overall stability of the molecule due to the delocalization of electrons in the aromatic rings. The imidazole and oxadiazole rings are heterocycles that contain nitrogen and oxygen atoms, which can participate in hydrogen bonding and other intermolecular interactions.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The sulfur atom in the thioether linkage could potentially be oxidized. The imidazole and oxadiazole rings could potentially participate in various ring-opening reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Based on its structure, we can predict that it is likely to be a solid at room temperature. It is likely to have a relatively high melting point due to the presence of multiple aromatic rings, which can stack together through pi-pi interactions. It is likely to be relatively insoluble in water due to the presence of multiple nonpolar groups, but it may be soluble in organic solvents.


Scientific Research Applications

Corrosion Inhibition

A study by Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, including a compound similar to 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole, on mild steel in sulfuric acid. These compounds showed increased charge transfer resistance, indicating protective layer formation on the metal surface. The study employed various methods including gravimetric, electrochemical, SEM, and computational approaches, suggesting a potential application in corrosion protection technologies (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Properties

Kaneria et al. (2016) synthesized derivatives of 1,3,4-oxadiazole, closely related to the chemical compound . These derivatives displayed antimicrobial activity against various bacterial and fungal strains. The study highlights the potential of such compounds in the development of new antimicrobial agents (Kaneria et al., 2016).

Pharmaceutical Research

Faheem (2018) conducted computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions. These derivatives, including compounds structurally similar to 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole, showed binding and moderate inhibitory effects in assays, suggesting their potential use in pharmaceutical research (Faheem, 2018).

Synthesis and Characterization

The synthesis and characterization of 1,3,4-oxadiazole derivatives, which include compounds similar to 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole, have been widely studied. These studies typically involve the use of NMR, IR, Mass spectroscopy, and antimicrobial screening, contributing to the understanding of the chemical and biological properties of these compounds (Gul et al., 2017).

Catalysis

Bumagin et al. (2018) researched the use of 1,3,4-oxadiazole derivatives in catalysis. They synthesized compounds with 1,3,4-oxadiazole rings and evaluated their effectiveness as ligands in palladium(II) complexes, which were found to be high-turnover-number catalysts for C-C cross-coupling reactions. This demonstrates the potential of such compounds in catalytic processes (Bumagin et al., 2018).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, as a general rule, compounds containing bromine atoms can be hazardous and should be handled with care. They can be harmful if inhaled, ingested, or if they come into contact with the skin2.


Future Directions

The study and application of this compound could be a potential area of research in organic chemistry. Its complex structure and the presence of multiple functional groups make it an interesting target for synthetic chemists. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal-catalyzed reactions.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

3-(3-bromophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4OS/c1-13-5-7-16(8-6-13)24-10-9-21-19(24)26-12-17-22-18(23-25-17)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHUOQVLVKFXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

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